2-Amino-4-(trifluoromethyl)pyridine-3-methanol
Overview
Description
2-Amino-4-(trifluoromethyl)pyridine-3-methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of an amino group at the second position, a trifluoromethyl group at the fourth position, and a hydroxymethyl group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethyl)pyridine-3-methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures (around 130°C) for 24 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated through extraction and purification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 2-Amino-4-(trifluoromethyl)pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxymethyl groups can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyridine: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
4-Amino-2-(trifluoromethyl)pyridine: Differently substituted, which can lead to variations in chemical properties and applications.
Uniqueness
2-Amino-4-(trifluoromethyl)pyridine-3-methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-amino-4-(trifluoromethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-2-12-6(11)4(5)3-13/h1-2,13H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJDRGXFTDZOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248765 | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228898-40-5 | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228898-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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